4-(5-methyl-1H-1,2,3-triazol-1-yl)piperidine
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Overview
Description
4-(5-methyl-1H-1,2,3-triazol-1-yl)piperidine is a compound that features a piperidine ring substituted with a 5-methyl-1H-1,2,3-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-1H-1,2,3-triazol-1-yl)piperidine typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is widely used due to its efficiency and high yield. The reaction involves the following steps:
Preparation of the Alkyne and Azide Precursors: The alkyne precursor can be synthesized from piperidine derivatives, while the azide precursor is derived from 5-methyl-1H-1,2,3-triazole.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(5-methyl-1H-1,2,3-triazol-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
4-(5-methyl-1H-1,2,3-triazol-1-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential in drug development, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(5-methyl-1H-1,2,3-triazol-1-yl)piperidine involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-methyl-1H-1,2,3-triazol-4-yl)piperidine
- 4-(1H-1,2,3-triazol-1-yl)piperidine
- 5-(1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole
Uniqueness
4-(5-methyl-1H-1,2,3-triazol-1-yl)piperidine is unique due to the specific positioning of the triazole ring and the methyl group, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H14N4 |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-(5-methyltriazol-1-yl)piperidine |
InChI |
InChI=1S/C8H14N4/c1-7-6-10-11-12(7)8-2-4-9-5-3-8/h6,8-9H,2-5H2,1H3 |
InChI Key |
VMPRGXHRBMHXOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=NN1C2CCNCC2 |
Origin of Product |
United States |
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